(+)-Acuminatin

Description

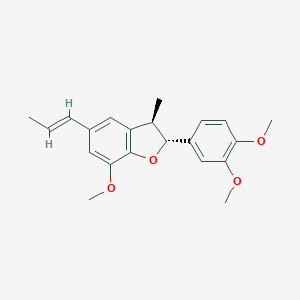

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFKWUHXYCXXFF-XSOBDOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317357 | |

| Record name | (+)-Acuminatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41744-39-2 | |

| Record name | (+)-Acuminatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acuminatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Acuminatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACUMINATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA2WFP75V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Diverse Botanical Sources of Acuminatin

Daphne odora

Acuminatin is a natural lignan (B3055560) that has been isolated from the roots of Daphne odora . It has also been reported as a constituent isolated from the stem bark of Daphne odora Thunb. var. marginata researchgate.net.

Machilus thunbergii

The bark of Machilus thunbergii Sieb. et Zucc. (Lauraceae) is a recognized source of (-)-Acuminatin. This compound has been isolated from the methylene (B1212753) chloride (CH2Cl2) fraction of the bark extract ebi.ac.uknih.govchemfaces.commdpi.comnih.gov. The isolation process typically involves activity-guided fractionation, leading to the identification of Acuminatin alongside other lignans (B1203133) through spectral analysis nih.gov.

Piper betle

(-)-Acuminatin has been successfully isolated from Piper betle ucl.ac.ukrsc.orgwestminster.ac.uk. The isolation procedure for Acuminatin from Piper betle involves initial extraction of air-dried leaves with 95% ethanol, yielding a resinous extract. This resin is subsequently extracted with chloroform (B151607). The total chloroform extract is then subjected to silica (B1680970) gel column chromatography, employing a gradient elution with petroleum ether and acetone. Further purification of fractions can involve reverse-phase silica gel column chromatography and high-pressure liquid chromatography (HPLC) to obtain pure Acuminatin ucl.ac.ukrsc.org.

Magnolia biondii

Acuminatin is among the neolignan derivatives isolated from the flower buds of Magnolia biondii Pamp. koreamed.orgresearchgate.netresearchgate.net. The isolation typically involves the methanol (B129727) (MeOH) extract of the flower buds, followed by purification using various column chromatographies and HPLC techniques koreamed.org.

Sesamum indicum (Sesame)

Acuminatin has been identified as one of the polyphenols present in Sesamum indicum (sesame) sci-hub.se. It has been isolated from a water-soluble extract of defatted sesame seeds through chromatographic separation methods mdpi.comdntb.gov.ua.

Data Tables

The following table summarizes the botanical sources from which Acuminatin has been isolated, along with the specific plant part used for extraction.

| Botanical Source | Plant Part Isolated From | Isolation Methodologies (General) |

| Daphne odora | Roots, Stem Bark | Solvent extraction, Chromatography |

| Machilus thunbergii | Bark | Methylene chloride extraction, Column chromatography, Spectral analysis |

| Piper betle | Leaves | Ethanol extraction, Chloroform extraction, Silica gel column chromatography, Reverse-phase silica gel column chromatography, HPLC |

| Magnolia biondii | Flower Buds | Methanol extraction, Column chromatography, HPLC |

| Sesamum indicum | Defatted Seeds | Water extraction, Chromatographic separation |

Biosynthetic Pathways and Mechanistic Elucidation

Metabolic Origins from Cinnamic Acid Derivatives

Acuminatin belongs to the class of lignans (B1203133), which are secondary plant metabolites formed through the oxidative dimerization of two phenylpropanoid units. thegoodscentscompany.com The foundational precursors for these phenylpropanoid units are derived from cinnamic acid and its derivatives. nih.govflybase.org The shikimic acid pathway serves as the primary route for the synthesis of cinnamic acid and its various derivatives in plants. nih.govflybase.org Key intermediates in this pathway include phenylalanine and tyrosine, which are ultimately channeled towards the production of cinnamic acid. nih.govflybase.orguni.lu Common cinnamic acid derivatives that serve as building blocks in plant metabolism include ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid. nih.govflybase.orguni.lu

Role of Phenylalanine Metabolism in Precursor Formation

Phenylalanine, an essential aromatic amino acid, plays a pivotal role in initiating the biosynthetic cascade leading to acuminatin. thegoodscentscompany.comguidetopharmacology.orgfishersci.se In plants, phenylalanine undergoes catabolism to generate anabolic precursors that feed into the phenylpropanoid pathway. thegoodscentscompany.com A critical enzymatic step in this process is the conversion of phenylalanine to cinnamate, catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). thegoodscentscompany.com This conversion is fundamental as it provides the essential C6-C3 units (phenylpropanoids) that subsequently undergo dimerization to form lignans such as acuminatin. thegoodscentscompany.com

Challenges and Future Directions in Biosynthetic Pathway Elucidation

Despite significant advancements, fully unraveling the biosynthetic pathway of acuminatin presents several challenges, particularly concerning the precise control of stereochemistry.

The biosynthesis of lignans, including acuminatin, inherently involves complex oxidative coupling processes. thegoodscentscompany.com A major hurdle in both understanding and synthetically replicating these pathways lies in achieving precise stereocontrol during the cyclization steps. Oxidative coupling reactions, especially those involving carbon-hydrogen (C-H) bonds, are often complicated by the potential for undesirable homo-coupling and polymerization, making the selective formation of desired products challenging. Therefore, achieving optimal regio- and stereoselectivity in these oxidative coupling reactions remains a critical area of ongoing research. Further research is also needed to fully elucidate the intricate mechanisms by which dirigent proteins exert their stereoselective control. uni.lu Future directions in this field aim to develop novel and highly efficient protocols for carbon-carbon bond formation through oxidative coupling, with a particular focus on leveraging advanced techniques such as enzyme engineering and photobiocatalysis to achieve precise stereoselective synthesis.

Investigating Plant-Associated Microflora (Endophytes) as Alternative Sources

Plant-associated microflora, particularly endophytes—a diverse group of fungi and bacteria that colonize living, internal plant tissues without causing apparent harm—represent a promising alternative source for the production of various natural products, including lignans and neolignans. rsc.orgscielo.brresearchgate.net The exploration of these microbial communities is driven by the challenges associated with extracting sufficient quantities of these compounds directly from plants, which often involve long growing times and low natural yields, as well as the complexities of total chemical synthesis for industrial-scale applications. researchgate.netmdpi.com

Detailed research findings have identified specific endophytic microorganisms capable of producing acuminatin. Notably, the endophytic fungus Fusarium acuminatum has been reported as a source of acuminatin. researchgate.net Acuminatin was isolated and characterized as a metabolite from this fungal strain, indicating its capacity for microbial biosynthesis. researchgate.netcdnsciencepub.com This discovery highlights the potential of leveraging endophytic fungi for the sustainable production of acuminatin, offering a viable alternative to traditional plant extraction or complex chemical synthesis methods.

The involvement of endophytes in the biosynthesis of such compounds underscores their significant role in the chemical ecology of their host plants and presents opportunities for biotechnological applications. rsc.orgmdpi.com

Table 1: Known Natural Sources of Acuminatin

| Source Type | Organism Name | Reference |

| Plant | Magnolia acuminata | nih.govredalyc.org |

| Plant | Juniperus sabina | nih.gov |

| Plant | Epimedium acuminatum | ebi.ac.uk |

| Plant | Epimedium koreanum | ebi.ac.uk |

| Plant | Musa acuminata | ebi.ac.uk |

| Plant | Machilus thunbergii | ebi.ac.uk |

| Fungus | Fusarium acuminatum | biosynth.comresearchgate.netcdnsciencepub.com |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Acuminatin and Its Enantiomers

The total synthesis of (±)-Acuminatin and its derivatives has been achieved through several distinct pathways, highlighting the versatility of modern synthetic organic chemistry. thegoodscentscompany.comiacs.res.inresearchgate.netacs.org

Asymmetric synthesis approaches are crucial for obtaining enantiomerically pure forms of natural products. An effective asymmetric synthesis of the 2,3-dihydrobenzo[b]furan neolignan Acuminatin has been accomplished utilizing trans-isoeugenol as the starting material. researchgate.netmolaid.comresearchgate.net A pivotal step in this synthesis involves an intramolecular C-H insertion reaction mediated by a non-stabilized carbenoid. This reaction is catalyzed by an anthracenyl-derived cinchonidine (B190817) quaternary ammonium (B1175870) salt, acting as a chiral phase-transfer catalyst, ensuring the desired stereochemical outcome. researchgate.netmolaid.com

Oxidative [3+2] cycloaddition reactions represent a powerful strategy for constructing dihydrobenzofuran skeletons, which are characteristic of many natural products, including Acuminatin. Wang's group has successfully employed this methodology for the total synthesis of (±)-Acuminatin. sioc-journal.cn This type of cycloaddition facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, providing an efficient route to complex cyclic systems. organic-chemistry.org

Rhodium(II)-catalyzed intramolecular C-H insertion reactions of non-stabilized carbenoids have proven to be a highly effective method for the enantioselective synthesis of Acuminatin. molaid.comacs.orgacs.org This strategy typically involves the decomposition of a tosylhydrazone precursor in the presence of a chiral phase-transfer catalyst. researchgate.netmolaid.com Rhodium carbenoid-mediated C-H insertion reactions are widely recognized in organic synthesis for their utility in forming challenging cyclic structures with controlled stereochemistry. pku.edu.cnresearchgate.net

Radical cyclization has been extensively applied in the short and stereoselective total synthesis of (±)-Acuminatin and its methyl ether. iacs.res.inresearchgate.netacs.orgthieme-connect.com This approach often employs a transition-metal radical source, such as a titanium(III) reagent, to initiate the cyclization of epoxides. iacs.res.inthieme-connect.com Radical cyclization reactions are intramolecular processes known for their rapidity, selectivity, and mild reaction conditions. wikipedia.org They typically proceed through three fundamental steps: selective radical generation, the radical cyclization itself, and the subsequent conversion of the cyclized radical into the final product. wikipedia.org This methodology is considered concise and often mimics biogenetic pathways. iacs.res.in

The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, has been utilized for the enantioselective synthesis of various furano lignans (B1203133), including Acuminatin, through kinetic resolution. iacs.res.inmdpi.com This reaction efficiently converts primary and secondary allylic alcohols into 2,3-epoxy alcohols, with the stereochemistry of the resulting enantiomers being dictated by the chiral catalyst employed. ajrconline.orgdalalinstitute.comscribd.com While a powerful tool for stereoselective synthesis, some reports indicate that the Sharpless asymmetric epoxidation can suffer from low yields (e.g., less than 20%) when applied to the chiral resolution in the synthesis of certain natural products, leading to the exploration of alternative enzymatic methods for chiral resolution. mdpi.com

Semisynthetic Routes and Structural Modifications

While extensive research has focused on the total synthesis of Acuminatin, semisynthetic routes and structural modifications of related lignans and lignin-derived compounds also contribute to understanding and diversifying this class of natural products. Semisynthetic approaches involve chemically modifying a readily available natural precursor to obtain desired derivatives. For instance, structural modifications of dehydrodiisoeugenol (B190919) (DHIE), a related lignan (B3055560), have been explored to enhance its biological and physiochemical properties. nih.gov Similarly, general methodologies for the semisynthesis and structural modification of 5-arylbenzofuran neolignans have been developed. researchgate.net These strategies are crucial for generating diverse compound libraries and for valorizing complex natural polymers like lignin (B12514952) by transforming them into valuable chemical entities through controlled structural alterations. researchgate.netnih.gov

Pharmacological Activities and Molecular Mechanisms

Anti-Cancer and Anti-Proliferative Effects

Acuminatin has been investigated for its potential anti-cancer activities, demonstrating anti-tumor properties and influencing cellular processes vital for cancer progression researchgate.netwikidata.org.

Acuminatin functions by interfering with specific cellular pathways, potentially modulating enzyme activity or receptor binding, thereby impacting cellular proliferation researchgate.netwikidata.org. Its ability to inhibit phospholipase C gamma 1 (PLCγ1) is considered a significant mechanism contributing to its antiproliferative effects on human cancer cells doi.orgju.edu.jonih.gov.

Studies have explored Acuminatin's capacity to induce apoptosis, a programmed cell death process essential for eliminating abnormal cells researchgate.netwikidata.org. Apoptosis is characterized by specific morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and involves biochemical events including caspase activation and DNA fragmentation uminho.ptcdutcm.edu.cn.

Acuminatin interacts with specific molecular targets, which may involve inhibiting or modulating key enzymes and receptors implicated in pathological processes researchgate.net. These interactions suggest its potential as a cancer chemotherapeutic and chemopreventive agent doi.orgju.edu.jonih.gov. Molecular targeted therapies aim to halt cancer growth and spread by attacking specific cancer cell features, or "molecular targets," while minimizing harm to healthy cells researchgate.netjkchemical.comnih.govrcsb.org.

A notable molecular target of Acuminatin is Phospholipase C gamma 1 (PLCγ1). Both (+)-Acuminatin and (-)-Acuminatin have demonstrated potent, dose-dependent inhibitory activities against PLCγ1 in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 8.8 to 26.0 µM doi.orgju.edu.jonih.gov.

Table 1: Inhibitory Activity of Acuminatin and Related Lignans (B1203133) on PLCγ1

| Compound | IC50 (µM) | Reference |

| This compound | 8.8 - 26.0 | doi.orgnih.gov |

| (-)-Acuminatin | 8.8 - 26.0 | ju.edu.jo |

| Machilin G | 8.8 - 26.0 | ju.edu.jo |

| Machilin A | 8.8 - 26.0 | ju.edu.jo |

| (-)-Sesamin | 8.8 - 26.0 | ju.edu.jo |

| (+)-Galbacin | 8.8 - 26.0 | ju.edu.jo |

| Licarin A | 8.8 - 26.0 | ju.edu.jo |

PLCγ1 is a crucial enzyme in cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govnih.gov. These products act as second messengers, triggering downstream signaling events that regulate various cellular processes, including cell survival, proliferation, migration, and angiogenesis, all of which are essential for tumorigenesis nih.govnih.gov. Abnormal PLCγ1 activity has been observed in certain cancers, where it influences tumor growth and metastasis nih.gov. Therefore, the inhibition of PLCγ1 by Acuminatin is considered an important mechanism contributing to its antiproliferative effects on human cancer cells doi.orgju.edu.jonih.gov.

Specific Molecular Targets in Cancer Therapy

Anti-Inflammatory Activities

Acuminatin has been recognized for its anti-inflammatory properties researchgate.net.

Acuminatin modulates cellular pathways and signaling cascades that are critical for maintaining physiological and biochemical homeostasis, thereby offering potential therapeutic benefits in inflammatory conditions researchgate.net. Specifically, (-)-Acuminatin has been shown to significantly reduce the release of glutamic pyruvic transaminase. Furthermore, it helps preserve the levels and activities of key antioxidant enzymes, including glutathione (B108866), superoxide (B77818) dismutase, and catalase, and glutathione peroxidase. Acuminatin also ameliorates lipid peroxidation, as evidenced by a reduction in malondialdehyde production. These findings suggest that (-)-Acuminatin exerts diverse hepatoprotective activities, potentially by acting as a potent antioxidant.

Table 2: Effects of (-)-Acuminatin on Inflammatory and Oxidative Stress Markers

| Marker | Effect of (-)-Acuminatin | Reference |

| Glutamic Pyruvic Transaminase Release | Significantly Reduced | |

| Glutathione Levels and Activity | Preserved | |

| Superoxide Dismutase Activity | Preserved | |

| Glutathione Peroxidase Activity | Preserved | |

| Catalase Activity | Preserved | |

| Lipid Peroxidation | Ameliorated | |

| Malondialdehyde Production | Reduced |

Potential as an Immunosuppressive Agent

While the broader class of lignans and neolignans, to which Acuminatin belongs, has been noted for significant pharmacological activities including immunosuppression mdpi.com, specific research directly detailing Acuminatin's potential as an immunosuppressive agent was not explicitly found in the provided references japsonline.com.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Acuminatin exhibits notable antioxidant properties and free radical scavenging activities. Studies suggest that (-)-Acuminatin acts as a potent antioxidant, which may contribute to its other beneficial effects chemfaces.comtargetmol.comresearchgate.net. This antioxidant capacity is believed to play a role in its protective mechanisms chemfaces.comtargetmol.com.

Hepatoprotective Mechanisms

Acuminatin has demonstrated hepatoprotective activities. This protective effect on the liver is potentially mediated by its potent antioxidant properties chemfaces.comtargetmol.comresearchgate.netchemfaces.com. The compound's ability to scavenge free radicals and mitigate oxidative stress is a proposed mechanism underlying its hepatoprotective actions chemfaces.comtargetmol.com.

Antiviral Effects

While the broader class of neolignans is known for various biological activities, including antiviral properties researchgate.net, specific research detailing Acuminatin's direct antiviral effects was not explicitly found in the provided sources japsonline.comresearchgate.net.

Neuroprotective Activities

Acuminatin has been identified for its neuroprotective capabilities. It is recognized as a neolignan with neuroprotective effects on various brain disorders japsonline.com. The neolignan class of phytochemicals, including Acuminatin, possesses significant neuroprotective potential, with ongoing research exploring their utility in conditions such as Parkinson's disease, Alzheimer's disease, and stroke japsonline.com. These compounds are believed to protect brain microvascular endothelial cells (BMECs) and nerve cells, thereby contributing to the prevention of several psychiatric disorders japsonline.com. Acuminatin's neuroprotective activities are also linked to its antioxidant and free radical scavenging properties chemfaces.comdntb.gov.ua.

Impact on Brain Disorders (e.g., Obsessive-Compulsive Disorder)

Acuminatin, an active ingredient found in Musa acuminata, has been investigated for its potential therapeutic effects against obsessive-compulsive disorder (OCD). Network pharmacology studies have identified 1,191 common gene targets between the active ingredients of M. acuminata and OCD, suggesting a significant role for these compounds in the disorder's pathology japsonline.comjapsonline.com. It is proposed that Acuminatin could be effectively utilized to manage and prevent OCD symptoms triggered by genetic or environmental factors, including stress, trauma, or bacterial pollution japsonline.com. Preliminary findings suggest that Acuminatin supplements might be considered for managing obsessive and compulsive episodes in OCD patients japsonline.com.

Molecular Docking Studies and Target Identification (e.g., TNF gene)

Molecular docking studies have provided insights into the potential molecular mechanisms of Acuminatin, particularly concerning its interaction with the Tumor Necrosis Factor (TNF) gene. TNF was identified as a highly interactive gene within the network of targets relevant to both Musa acuminata and OCD japsonline.comjapsonline.com. Acuminatin (PubChem CID: 6441048) demonstrated a strong affinity for TNF, exhibiting a binding energy of -8.119 kcal/mol japsonline.comresearchgate.net. This interaction involves hydrogen bond, alkyl, and van der Waals interactions with the lysine (B10760008) residue at position 85 of the TNF receptor japsonline.com. These findings suggest that Acuminatin may exert its therapeutic effects, including those related to brain disorders like OCD, by targeting and modulating the TNF protein japsonline.comjapsonline.com.

Table 1: Molecular Docking of Acuminatin with TNF Protein

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types | PubChem CID |

| Acuminatin | TNF | -8.119 | Lysine (position 85) | Hydrogen bond, Alkyl, Van der Waals | 6441048 |

Antimicrobial and Antibacterial Activities

Acuminatin, specifically the (−)-acuminatin isomer, has been investigated for its antimicrobial and antibacterial properties. Studies indicate that acuminatin, along with other neolignans, possesses general antimicrobial activity. For instance, free-radical scavenging and antimicrobial activities of acuminatin have been explored ebi.ac.uk. Additionally, extracts containing acuminatin have demonstrated broad-spectrum antibacterial activity nih.govgoogle.com.

Synergistic Effects with Conventional Antibiotics Against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

A significant area of research for (−)-acuminatin involves its synergistic effects when combined with conventional antibiotics, particularly against drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Investigations have shown that (−)-acuminatin exhibits synergistic activity with norfloxacin (B1679917) against S. aureus strain SA1199B, a strain known to overexpress the NorA efflux pump westminster.ac.ukrsc.org. This synergistic interaction is quantified by Fractional Inhibitory Concentration Index (FICI) values, with (−)-acuminatin demonstrating a FICI value of 0.13 when combined with norfloxacin against SA1199B rsc.org. This suggests that acuminatin can enhance the efficacy of existing antibiotics against resistant pathogens.

Table 1: Synergistic Activity of (−)-Acuminatin with Norfloxacin Against S. aureus SA1199B

| Compound Combination | FICI Value | Effect |

| (−)-Acuminatin + Norfloxacin | 0.13 | Synergistic rsc.org |

Inhibition of Efflux Pumps (e.g., NorA in Staphylococcus aureus)

The synergistic antibacterial activity of (−)-acuminatin is closely linked to its ability to inhibit bacterial efflux pumps. The NorA efflux pump in Staphylococcus aureus is a major multidrug transporter that contributes significantly to antibiotic resistance by expelling various antimicrobial agents, including fluoroquinolones like norfloxacin rsc.orgnih.govresearchgate.net. Mechanistic studies have revealed that (−)-acuminatin, among other compounds, can significantly increase the intracellular accumulation of ethidium (B1194527) bromide (EtBr) and/or inhibit its efflux in S. aureus SA1199B, a strain characterized by NorA overexpression rsc.org. This inhibition of efflux pump activity is a crucial mechanism by which acuminatin enhances the effectiveness of co-administered antibiotics, thereby potentially reversing efflux-mediated drug resistance westminster.ac.ukrsc.org.

Other Biological Activities

Beyond its antimicrobial potential, acuminatin has been reported to possess other biological activities.

Weak Inhibition of Platelet Aggregation

Both (+)-trans-acuminatin and (+)-cis-acuminatin have demonstrated weak inhibitory activity against platelet aggregation. The half-maximal inhibitory concentration (IC50) values for this activity have been determined: 108.5 µM for (+)-trans-acuminatin and 90.02 µM for (+)-cis-acuminatin caltagmedsystems.co.uktargetmol.com.

Table 2: Inhibition of Platelet Aggregation by Acuminatin Isomers

| Acuminatin Isomer | IC50 (µM) | Activity |

| (+)-trans-Acuminatin | 108.5 | Weak Inhibition caltagmedsystems.co.uktargetmol.com |

| (+)-cis-Acuminatin | 90.02 | Weak Inhibition caltagmedsystems.co.uktargetmol.com |

Anti-Allergic Activity (e.g., Inhibition of IL-2 expression in T-cells)

Acuminatin has also exhibited anti-allergic properties. This activity is specifically associated with the inhibition of Interleukin-2 (IL-2) expression in Jurkat T-cells researchgate.netresearchgate.net. IL-2 is a cytokine that plays a critical role in immune responses, and its modulation can influence allergic reactions nih.govelifesciences.orgnih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodological Frameworks for SAR/QSAR Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational and non-computational methodologies used to predict the physicochemical, biological, and environmental fate properties of chemical compounds based on their molecular structure. The fundamental principle underpinning these approaches is that the biological activity or toxicity of a compound is a function of its chemical structure iss.itwikipedia.orgwikipedia.org.

SAR studies qualitatively explore how modifications to a molecule's chemical structure influence its biological activity. This involves identifying specific chemical groups or structural motifs that are essential for evoking a particular biological effect. By systematically altering these groups and observing the changes in activity, medicinal chemists can deduce the key structural requirements for potency and selectivity creative-biolabs.comdrugdesign.org.

QSAR, a more refined extension of SAR, establishes mathematical relationships between the chemical structure and the biological activity wikipedia.orgwikipedia.org. In QSAR modeling, physicochemical properties or theoretical molecular descriptors (predictor variables, X) are correlated with a quantitative measure of biological activity (response variable, Y). This allows for the prediction of activity levels for new, untested compounds wikipedia.orgcreative-biolabs.com. The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org.

The typical steps involved in developing SAR/QSAR models include:

Selection of Data Set and Extraction of Structural/Empirical Descriptors: This involves gathering a series of compounds with known structures and biological activities. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are then calculated wikipedia.orgresearchgate.net.

Variable Selection: Identifying the most relevant descriptors that significantly correlate with the observed biological activity wikipedia.org.

Model Construction: Employing various statistical or machine learning techniques to build a mathematical model that links the selected descriptors to the biological activity. Common techniques include multiple linear regression (MLR), partial least squares (PLS), artificial neural networks (ANN), support vector machines (SVM), and genetic algorithms researchgate.netresearchgate.netmdpi.com.

Validation Evaluation: Crucially, the developed model must be rigorously validated to ensure its reliability and predictive power for new compounds. This often involves splitting the dataset into training and test sets, and assessing the model's performance on the unseen test set researchgate.netmdpi.comnih.gov. The applicability domain of the model, which defines the chemical space where its predictions are reliable, is also determined mdpi.comnih.gov.

SAR and QSAR models are invaluable tools in drug discovery and development, facilitating lead optimization, virtual screening, and the prediction of pharmacokinetic properties and toxicity, thereby reducing the time and cost associated with experimental testing researchgate.netresearchgate.netnih.gov.

Identification of Pharmacophoric Features and Key Structural Motifs

For Acuminatin and related neolignans, specific structural features have been identified as crucial for their biological activities, including PLCgamma1 inhibition and cytotoxicity.

Influence of Benzene (B151609) Ring with Methylenedioxy Group on PLCgamma1 Inhibitory Activity

Research on lignans (B1203133) and neolignans isolated from Machilus thunbergii, a plant from which Acuminatin is derived, has shed light on the structural requirements for inhibiting phospholipase Cγ1 (PLCγ1). A study revealed that the presence of a benzene ring containing a methylenedioxy group is a critical pharmacophoric feature responsible for the inhibitory activities against PLCγ1 researchgate.net. Acuminatin, along with other compounds like machilin A, (-)-sesamin, machilin G, (+)-galbacin, and licarin A, demonstrated dose-dependent potent inhibitory activities against PLCγ1 in vitro.

Table 1: PLCγ1 Inhibitory Activity of Acuminatin and Related Neolignans

| Compound Name | PubChem CID | IC₅₀ (µM) researchgate.net |

| Acuminatin | 6441048 | 8.8 - 26.0 |

| Machilin A | 161833 | 8.8 - 26.0 |

| (-)-Sesamin | 73452 | 8.8 - 26.0 |

| Machilin G | 161839 | 8.8 - 26.0 |

| (+)-Galbacin | 161838 | 8.8 - 26.0 |

| Licarin A | 108076 | 8.8 - 26.0 |

Note: The original source researchgate.net reports a range of IC₅₀ values (8.8 to 26.0 µM) for these compounds collectively, indicating potent inhibitory activities against PLCγ1. Specific individual IC₅₀ values for each compound within this range were not provided in the snippet.

This suggests that the methylenedioxy group, a common feature in many neolignans, plays a significant role in the interaction with the PLCγ1 enzyme, potentially contributing to the antiproliferative effects observed in human cancer cells researchgate.net.

Importance of Phenolic Hydroxyl Groups for Cytotoxicity

For 5-arylbenzofuran neolignans, a class to which Acuminatin belongs, the presence of phenolic hydroxyl groups has been identified as essential for their cytotoxic activity against various tumor cell lines, including human lung carcinoma (A549), human myelogenous leukemia (K562), and human hepatocellular liver carcinoma (HepG2) rsc.orgrsc.org. Studies have shown that derivatives lacking phenolic hydroxyl groups exhibit significantly reduced cytotoxicity rsc.orgrsc.org. For instance, a compound (compound 5 in the cited study) without a phenolic hydroxyl group showed very low cytotoxicity against the tested tumor cells rsc.org. This highlights the critical role of these hydroxyl functionalities in mediating the compound's ability to induce cell death, likely through mechanisms related to their antioxidant or pro-oxidant properties, which are often influenced by the number and position of hydroxyl groups core.ac.ukmdpi.com.

Effects of Substituents on Aryl Moieties and Side Chains

The cytotoxic activity of 5-arylbenzofuran neolignans is also significantly influenced by the nature and position of substituents on their aryl moieties and side chains rsc.orgrsc.org. Research indicates that simple substituents such as bromo, nitro, nitroso, amino, and dimethylamino on the benzene ring may lead to a loss of cytotoxicity rsc.org. In contrast, acylamide substituents can maintain comparable cytotoxicity to the natural product, while aminoacetamides tend to result in lower activity rsc.org.

Stereochemical Requirements for Optimal Biological Activity

Acuminatin is a chiral molecule, specifically identified as (2R,3R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran nih.gov. For many natural products, stereochemistry plays a pivotal role in determining their biological activity, influencing factors such as efficacy, toxicity, and interactions with biological targets nih.govresearchgate.netnumberanalytics.com. The precise three-dimensional arrangement of atoms can dictate how a molecule binds to a receptor or enzyme, affecting the strength and specificity of the interaction numberanalytics.com.

While detailed stereochemical requirements for Acuminatin's specific biological activities are not extensively detailed in the provided search results, general principles from studies on other chiral natural compounds and lignans suggest its stereoisomeric form is likely critical for optimal biological activity researchgate.netnih.govresearchgate.net. For instance, research on arctigenin (B1665602) stereoisomers demonstrated stereospecific cytotoxicity, where a particular stereoisomer exhibited significantly higher activity researchgate.net. Similarly, studies on 3-Br-acivicin isomers highlighted that only specific stereoisomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or target binding nih.govresearchgate.net. Therefore, it is highly probable that the (2R,3R) configuration of natural Acuminatin is essential for its observed biological effects, and any alterations in its stereochemistry could lead to a significant modulation or loss of activity.

Computational and In Silico Approaches in SAR/QSAR Modeling

Computational and in silico approaches have become indispensable tools in modern drug discovery and SAR/QSAR modeling, complementing traditional experimental methods researchgate.netnih.gov. These methods leverage computational power to analyze molecular structures, predict properties, and simulate interactions with biological targets, thereby accelerating the identification and optimization of bioactive compounds like Acuminatin.

Key computational techniques employed in SAR/QSAR modeling include:

Molecular Descriptors: Numerical values representing various physicochemical and structural features of a molecule (e.g., molecular weight, polar surface area, dipole moment, hydrophobicity, electronic properties, connectivity indices) are calculated computationally. These descriptors serve as the input variables for QSAR models wikipedia.orgcreative-biolabs.comdrugdesign.orgmdpi.com.

Statistical and Machine Learning Algorithms: A variety of algorithms are used to build predictive models from molecular descriptors. These include:

Multiple Linear Regression (MLR): A straightforward statistical method used to establish linear relationships between descriptors and biological activity mdpi.com.

Partial Least Squares (PLS): A multivariate statistical method that handles multicollinearity among descriptors and is widely used in QSAR researchgate.net.

Artificial Neural Networks (ANN): Non-parametric adaptive models capable of capturing complex non-linear relationships researchgate.net.

Support Vector Machines (SVM): Used for both classification and regression tasks in QSAR modeling researchgate.net.

Genetic Algorithms: Optimization and search problems, often used for variable selection in QSAR researchgate.net.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., Acuminatin) when bound to a receptor or enzyme. It helps in understanding the intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding affinity and specificity, providing insights into the pharmacophoric features creative-biolabs.commdpi.com.

Molecular Dynamics Simulations: These simulations provide a time-dependent view of molecular interactions, allowing researchers to study the flexibility of molecules and their binding sites, and to refine docking poses mdpi.com.

The application of these in silico methods allows for:

Virtual Screening: Rapidly evaluating large databases of compounds to identify potential hits with desired biological activities, reducing the need for extensive experimental screening researchgate.netnih.gov.

Lead Optimization: Guiding the structural modification of lead compounds to enhance potency, selectivity, and other desirable properties while minimizing undesirable effects creative-biolabs.comresearchgate.net.

Toxicity Prediction: Assessing potential adverse effects of compounds early in the development process, contributing to risk management and regulatory compliance iss.itwikipedia.orgresearchgate.neteuropa.eu.

The reliability of in silico predictions is contingent upon the quality of the input data, the appropriate selection of descriptors, robust model development, and rigorous validation procedures, including defining the applicability domain of the models researchgate.netmdpi.comnih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques employed to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the strength of the association or binding affinity. These simulations are crucial in understanding the molecular basis of ligand-receptor interactions and identifying potential therapeutic targets mdpi.commdpi.com. For Acuminatin, molecular docking studies have provided insights into its interaction with specific biological targets.

A notable study investigated the therapeutic mechanism of Musa acuminata, a plant from which Acuminatin is derived, against obsessive-compulsive disorder (OCD) using a combination of network pharmacology and molecular docking japsonline.comresearchgate.net. Through network analysis, Tumor Necrosis Factor (TNF), with PDB ID 1TNF, was identified as a key protein target with high interactions relevant to both Musa acuminata and OCD japsonline.com.

Molecular docking simulations were subsequently performed to validate the interaction of Acuminatin, among 24 other active ingredients from Musa acuminata, with the TNF protein japsonline.comresearchgate.net. The results indicated that Acuminatin exhibited the most favorable binding affinity with TNF, demonstrating a binding energy of -8.119 kcal/mol japsonline.comresearchgate.net. This strong affinity suggests a significant potential for Acuminatin to interact with TNF.

Further analysis of the molecular interactions revealed that Acuminatin forms bonds with the lysine (B10760008) residue at position 85 of the TNF receptor japsonline.com. The interactions primarily involve van der Waals forces, alkyl interactions, and hydrogen bonding, contributing to the stability of the Acuminatin-TNF complex japsonline.com. The docking simulations were conducted using the DockThor server, with protein structures retrieved from the Protein Data Bank (PDB) and ligand structures from PubChem japsonline.com.

The detailed findings from the molecular docking simulation for Acuminatin are summarized in the table below:

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residue | Interaction Types | Source |

| TNF | 1TNF | -8.119 | Lysine 85 | Van der Waals, Alkyl, Hydrogen Bond Interactions | japsonline.comresearchgate.net |

This molecular docking data underscores Acuminatin's strong predicted affinity for TNF, suggesting a potential role in modulating pathways involving this crucial inflammatory cytokine.

Preclinical Evaluation and Therapeutic Development Potential

In Vitro Pharmacological Profiling and Cellular Assays

In vitro pharmacological profiling is a foundational step in drug discovery, enabling the identification of a compound's activity, potency, and selectivity within controlled laboratory settings researchgate.net. Acuminatin has demonstrated significant biological effects in various cellular assays. Notably, it exhibits potent inhibitory activities against phospholipase C gamma 1 (PLCγ1) in a dose-dependent manner targetmol.comresearchgate.net. This inhibition is considered a crucial mechanism for its observed antiproliferative effects on human cancer cells, suggesting its potential as a chemotherapeutic or chemopreventive agent targetmol.comresearchgate.net.

Preliminary investigations also indicate that Acuminatin possesses anti-tumor properties and potential antiviral effects, which are currently under examination mdpi.comfrontiersin.org. The compound is believed to exert its effects by interfering with specific cellular pathways, potentially through the modulation of enzyme activity or receptor binding, although the precise molecular mechanisms warrant further elucidation mdpi.com. Beyond its direct inhibitory actions, Acuminatin has been shown to influence fundamental cellular processes such as proliferation and apoptosis mdpi.com.

The in vitro efficacy of Acuminatin against PLCγ1 is summarized in the table below:

Table 1: In Vitro Inhibitory Activity of Acuminatin against PLCγ1

| Compound | Target | IC₅₀ Range (µM) | Observed Effect |

| Acuminatin | PLCγ1 | 8.8 - 26.0 | Dose-dependent potent inhibitory activity targetmol.comresearchgate.net |

| (-)-Acuminatin | PLCγ1 | 8.8 - 26.0 | Dose-dependent potent inhibitory activity researchgate.net |

Note: This table is a representation of data found in the text. In an interactive format, users could sort, filter, or expand rows.

These in vitro findings highlight Acuminatin's ability to modulate key cellular targets and processes, positioning it as a molecule of interest for further drug development.

In Vivo Studies and Efficacy Assessments in Disease Models

While Acuminatin has shown promising in vitro activities, specific detailed in vivo efficacy data for Acuminatin in established disease models are limited in the publicly available research. General research frameworks emphasize the importance of such studies to validate initial in vitro findings and translate them into therapeutic potential nih.gov. For instance, the broader class of natural products, including some flavonoids, has demonstrated antiviral activity in mouse models, underscoring the relevance of in vivo assessments for natural compound-derived therapeutics. Further in vivo investigations are essential to confirm Acuminatin's anti-tumor and antiviral potential and to understand its systemic effects within a living organism mdpi.com.

Identification of Promising Acuminatin Leads for Drug Discovery

The process of drug discovery involves the identification and optimization of "hit" compounds into "lead" compounds, which possess a favorable balance of potency, target selectivity, and pharmacokinetic properties. Acuminatin, as a natural neolignan, is itself considered a promising lead compound due to its demonstrated in vitro inhibitory activity against PLCγ1 and its suggested antiproliferative, anti-tumor, and antiviral potential targetmol.comresearchgate.netfrontiersin.org.

The exploration of natural products often involves structure-activity relationship (SAR) studies to understand how modifications to the core structure can enhance desired biological activities and improve drug-like properties. While specific derivatives or modified Acuminatin leads with improved profiles are not extensively detailed in the current literature, the inherent biological activity of Acuminatin provides a strong foundation for such optimization efforts. The goal is to refine the chemical structure to achieve optimal potency, minimize off-target effects, and ensure favorable pharmacokinetics, thereby maximizing the chances of success in subsequent clinical development.

Challenges and Future Perspectives in Translational Research

Translational research for natural products like Acuminatin faces several inherent challenges that must be addressed to advance them into clinical applications.

Optimization of Therapeutic Index for Clinical Applications

A critical aspect of drug development is the optimization of the therapeutic index (TI), which represents the ratio between a drug's toxic dose and its therapeutically effective dose. A higher TI indicates a wider margin of safety, making the drug more viable for clinical use. For Acuminatin, further research is required to fully optimize its therapeutic index mdpi.com. This involves a comprehensive understanding of its pharmacokinetics, including absorption, distribution, metabolism, and elimination (ADME), as these processes significantly influence the drug's concentration in the body and its potential for toxicity. Identifying and mitigating any off-target activities that could lead to adverse effects is also crucial for improving the TI.

Comprehensive Elucidation of Biological Interactions and Target Pathways

Despite initial insights into Acuminatin's activity against PLCγ1 and its impact on cellular processes, its precise molecular mechanisms and comprehensive biological interactions remain subjects of ongoing research mdpi.com. A thorough elucidation of its specific targets and the signaling pathways it modulates is essential for rational drug design and development . Advanced techniques and computational resources, such as Reactome, STRING, ChEBI, and MetaboLights, can be leveraged to map its interactions with proteins and other biological entities, providing a clearer picture of its pharmacological profile and potential therapeutic applications.

Overcoming Barriers in Natural Product Sourcing and Scalable Synthesis for Pharmaceutical Development

Natural products, while a rich source of therapeutic agents, often present significant challenges in terms of sourcing and scalable synthesis. Acuminatin, like many natural compounds, may be present in its natural sources in very low quantities, making large-scale isolation for pharmaceutical development impractical and potentially unsustainable.

The complex molecular architecture of natural products also poses formidable challenges for their laboratory synthesis. Developing efficient and scalable synthetic routes, independent of natural producers, is therefore critical to ensure a consistent and sufficient supply for preclinical and clinical studies, as well as eventual commercial production. Innovations in synthetic chemistry, such as strategic concepts like Artificial Natural Product Systems Synthesis (ANaPSyS), aim to overcome these obstacles by designing flexible synthetic networks that can efficiently produce natural products and their derivatives. Overcoming these barriers is vital for unlocking the full therapeutic potential of Acuminatin and translating it into viable pharmaceutical products.

Q & A

Q. How can Acuminatin’s structural identity be confirmed using spectroscopic methods?

Acuminatin’s structural elucidation relies on integrating 1H NMR , 13C NMR , and electron ionization mass spectrometry (EIMS) data. For example, Acuminatin A (C21H24O5) displays distinct EIMS fragmentation patterns, including a molecular ion peak at m/z 356 [M]⁺ and characteristic fragments like m/z 205 (32.6%) and 151 (29.4%) . NMR analysis further resolves its stereochemistry, such as coupling constants for olefinic protons or methoxy group signals . Researchers should cross-reference spectral data with known databases and replicate analyses under standardized conditions (e.g., 70 eV for EIMS) to minimize artifacts .

Q. What are the primary natural sources of Acuminatin, and how are extraction protocols optimized?

Acuminatin is isolated from Magnolia acuminata and Piper kadsura using solvent-based extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., silica gel column, HPLC). Key steps include:

- Solvent selection : Polar solvents enhance yield for Acuminatin’s phenolic moieties.

- Purity validation : TLC/HPLC with UV detection at 254 nm ensures compound integrity .

- Yield optimization : Fractionation guided by bioactivity assays (e.g., anti-inflammatory or antiproliferative screening) refines isolation efficiency .

Q. How do researchers validate the bioactivity of Acuminatin in vitro?

Standard assays include:

- Platelet aggregation inhibition : Measured via IC50 values (e.g., 90.02 µM for (+)-cis-Acuminatin) using ADP-induced aggregation models .

- Antioxidant activity : DPPH radical scavenging or lipid peroxidation assays .

- Dose-response curves : Triplicate experiments with positive controls (e.g., quercetin for NO inhibition) ensure reproducibility .

Advanced Research Questions

Q. How can contradictory spectral data for Acuminatin isomers be resolved?

Discrepancies in EIMS or NMR data (e.g., Acuminatin A vs. B) often arise from stereochemical variations or impurities. Strategies include:

- High-resolution MS (HRMS) : Differentiates isobaric ions (e.g., C20H20O5 vs. C21H24O4) .

- 2D-NMR (COSY, NOESY) : Resolves overlapping signals, such as distinguishing trans- vs. cis-configurations in side chains .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What experimental designs address variability in Acuminatin’s reported bioactivities (e.g., IC50 differences)?

Variability in IC50 values (e.g., 8.8–26.0 µM for PLCγ1 inhibition) may stem from:

- Cell line specificity : RAW264.7 macrophages vs. cancer cell lines .

- Assay conditions : Serum concentration, incubation time, or solvent carriers (DMSO vs. ethanol) . Mitigation involves:

- Standardized protocols : Adopt guidelines from Nature Protocols or Journal of Biological Chemistry.

- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. How can researchers leverage computational tools to predict Acuminatin’s pharmacokinetics?

In silico methods include:

- Molecular docking : Predict binding affinity to targets like PLCγ1 using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate bioavailability, LogP, and CYP450 interactions .

- QSAR models : Relate structural features (e.g., methoxy groups) to bioactivity using regression analysis .

Methodological Considerations

Q. What criteria determine whether Acuminatin’s bioactivity data warrant further in vivo studies?

Prioritize compounds with:

Q. How should researchers document experimental procedures for reproducibility?

Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.